molecular formula C16H16ClNO4 B10894482 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(3-Chloro-4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10894482
M. Wt: 321.75 g/mol
InChI Key: NFPXDDVVTWHQGT-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a carbamoyl group and a carboxylic acid group within its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]hept-5-ene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate derivative, such as 3-chloro-4-methoxyphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-[(3-Chloro-4-hydroxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

    Reduction: Formation of 3-[(3-Chloro-4-methoxyphenyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

    Substitution: Formation of derivatives with various substituents replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the carbamoyl group is particularly relevant for interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The bicyclic structure may also play a role in stabilizing the compound within the active site of a target protein.

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Lacks the chloro and methoxy substituents, resulting in different reactivity and biological activity.

    3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a methoxycarbonyl group instead of the carbamoyl group, affecting its chemical properties and applications.

Uniqueness

The presence of both the chloro and methoxy groups in 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid imparts unique chemical reactivity and potential biological activity. These substituents can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H16ClNO4/c1-22-12-5-4-10(7-11(12)17)18-15(19)13-8-2-3-9(6-8)14(13)16(20)21/h2-5,7-9,13-14H,6H2,1H3,(H,18,19)(H,20,21)

InChI Key

NFPXDDVVTWHQGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)Cl

Origin of Product

United States

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